N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs to the class of 1,2,4-thiadiazole derivatives, which are renowned for their diverse pharmacological activities. Its structure features a thiadiazole core substituted with an o-tolyl group (methyl-substituted phenyl) at position 3 and a thioacetamide side chain linked to a 2,4-dimethoxyphenyl group. The dimethoxy substituents enhance solubility and electronic modulation, while the thiadiazole-thio linkage contributes to intermolecular interactions with biological targets, such as kinases or enzymes involved in proliferative pathways .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-15-9-8-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRHUZJKLGNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated precursors, nucleophiles, electrophiles
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Insights from Comparative Analysis
Substituent Effects: Electron-Donating Groups: The target compound’s 2,4-dimethoxyphenyl group improves solubility compared to halogenated (e.g., 4-fluorophenyl ) or non-polar (e.g., o-tolyl) analogues. However, ethoxy substituents (e.g., ) may further enhance lipophilicity, affecting membrane permeability. Thiadiazole vs. Triazole Cores: Triazolothiadiazole hybrids ( ) exhibit higher kinase inhibition potency but lack the thioether bridge critical for target interactions in the compound of interest.
Biological Activity Correlations :
- Compounds with sodium carboxylate groups ( ) demonstrate superior enzyme binding, suggesting that ionic interactions augment activity. The target compound’s neutral acetamide group may rely on hydrogen bonding or van der Waals forces.
- Fluorine substituents (e.g., 4-fluorophenyl ) often enhance metabolic stability and target affinity but may reduce solubility compared to methoxy groups.
Synthetic Accessibility :
- The dihydrothiadiazole core in requires multi-step synthesis, whereas the target compound’s fully aromatic thiadiazole ring simplifies preparation. Allyl or benzyloxy groups ( ) introduce synthetic complexity due to protection/deprotection steps.
Biological Activity
The compound N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel derivative in the class of thiadiazole compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and potential neuroprotective effects.
Structural Overview
This compound features a thiadiazole moiety , which is known for its pharmacological properties. The presence of the 2,4-dimethoxyphenyl group and the o-tolyl substituent enhances its lipophilicity and biological interactions. The structural configuration is crucial for its biological efficacy.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Thiadiazole Moiety | Five-membered ring containing sulfur and nitrogen |
| 2,4-Dimethoxyphenyl Group | Aromatic ring enhancing lipophilicity |
| o-Tolyl Substituent | Additional aromatic ring for interaction |
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has been well-documented. Compounds with similar structures have demonstrated significant radical scavenging activities. For instance, derivatives containing the 1,2,4-thiadiazole moiety showed high efficacy in DPPH radical scavenging assays .
Anticancer Activity
Recent studies indicate that thiadiazole derivatives exhibit promising anticancer properties. The compound under consideration has been associated with the inhibition of key enzymes involved in cancer cell proliferation:
- Inhibition of IMPDH : This enzyme is crucial for nucleotide synthesis in rapidly dividing cells. Thiadiazole derivatives have shown micromolar inhibitory effects against IMPDH .
- Induction of Apoptosis : The compound has been reported to increase apoptosis in cancer cell lines significantly more than untreated controls .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit notable antibacterial effects against various strains:
- Activity Against Bacterial Strains : Compounds similar to this compound demonstrated effective inhibition against pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
Neuroprotective Potential
Emerging research suggests that thiadiazole derivatives may possess neuroprotective properties. Studies focusing on cholinesterase inhibition indicate that some compounds in this class exhibit activity superior to established drugs like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of thiadiazole derivatives on various cancer cell lines. Results indicated that compounds with a similar structure to this compound increased apoptotic cell populations by up to 4.65 times compared to untreated controls after 48 hours .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial activities, several thiadiazole derivatives were tested against E. coli and Staphylococcus aureus. The results showed that some derivatives exhibited inhibition rates significantly higher than commercial antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), and the product is purified by recrystallization from ethanol or column chromatography (silica gel, chloroform:methanol) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of dimethoxyphenyl (δ 3.8–3.9 ppm for OCH₃), thiadiazole (δ 7.2–8.1 ppm for aromatic protons), and acetamide (δ 2.1–2.3 ppm for CH₂) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₉H₁₉N₃O₃S₂: 409.09 g/mol) .
- Elemental Analysis : Ensure purity (>95%) by matching theoretical and experimental C/H/N/S ratios .
Q. What solvents and storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : The compound is stable in anhydrous DMSO or DMF at 2–8°C for short-term storage. For long-term stability, lyophilize and store under nitrogen at −20°C. Avoid aqueous solutions (hydrolysis risk) and exposure to light .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?
- Methodological Answer : Discrepancies may arise from differences in substituent positioning (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy groups) or assay conditions. To address this:
Perform dose-response studies (0.1–100 µM) across multiple cell lines/microbial strains.
Compare logP values (e.g., via HPLC) to assess bioavailability differences.
Use molecular docking to evaluate binding affinity variations caused by methoxy group orientation in target proteins (e.g., CYP450 or bacterial enzymes) .
Q. What experimental strategies are effective for studying thione-thiol tautomerism in the 1,2,4-thiadiazole moiety?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor tautomeric shifts in polar vs. nonpolar solvents (e.g., λmax changes in DMSO vs. chloroform) .
- ¹³C NMR : Detect thione (C=S, δ ~170 ppm) vs. thiol (C-SH, δ ~25 ppm) forms .
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomer in solid state .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
Vary substituents : Synthesize analogs with halogen (Cl, F) or nitro groups on the o-tolyl ring to enhance electron-withdrawing effects .
Modify the acetamide linker : Replace sulfur with selenium or oxygen to assess impact on redox activity .
Evaluate pharmacokinetics : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to prioritize analogs with improved bioavailability .
Q. What strategies mitigate challenges in achieving >98% purity for in vivo studies?
- Methodological Answer :
- Recrystallization : Optimize solvent mixtures (e.g., ethanol:water gradient) to remove byproducts.
- Prep-HPLC : Use a C18 column with acetonitrile:water (0.1% TFA) mobile phase.
- Mass-Directed Purification : Isolate target m/z peaks for high-purity fractions .
Q. How should researchers validate analytical methods (e.g., HPLC) for quantifying this compound in biological matrices?
- Methodological Answer :
- Linearity : Test concentrations 0.1–50 µg/mL (R² > 0.99).
- Recovery : Spike plasma/serum samples with known compound amounts (recovery >85%).
- LOD/LOQ : Determine via signal-to-noise ratios (LOD: 3:1, LOQ: 10:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
